molecular formula C19H14N4O3 B7635670 N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide

Cat. No. B7635670
M. Wt: 346.3 g/mol
InChI Key: GOJPHIGSGFSVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide, also known as IOX1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IOX1 has been extensively studied for its ability to inhibit the activity of histone demethylases, specifically the Jumonji C domain-containing histone demethylases (JMJDs). The inhibition of JMJDs by IOX1 has been shown to have significant implications in various biological processes, including cancer, inflammation, and epigenetic regulation.

Mechanism of Action

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide inhibits the activity of JMJDs by binding to the active site of the enzyme. JMJDs are involved in the demethylation of histones, which can lead to changes in gene expression. By inhibiting the activity of JMJDs, this compound can modulate gene expression and have significant implications in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of JMJDs, which can lead to changes in gene expression. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the activity of JMJDs involved in cancer progression. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of JMJD3, which is involved in the regulation of inflammatory genes.

Advantages and Limitations for Lab Experiments

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and administer. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for research. However, this compound also has some limitations. It can be difficult to obtain in large quantities, and its stability can be affected by exposure to light and air.

Future Directions

There are several future directions for research involving N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide. One potential area of research is the development of more potent and selective JMJD inhibitors. Additionally, this compound could be further studied for its potential applications in epigenetic regulation. Further research could also explore the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation.

Synthesis Methods

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-imidazol-1-ylpyridine with 4-bromoacetophenone to form an intermediate compound, which is then reacted with 3-amino-4-hydroxycoumarin to yield this compound. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of JMJDs, which are involved in the regulation of various genes associated with cancer progression. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of JMJD3, which is involved in the regulation of inflammatory genes. Additionally, this compound has been shown to have potential applications in epigenetic regulation, as it can modulate the activity of histone demethylases.

properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-18(15-10-14-3-1-2-4-16(14)26-19(15)25)22-11-13-5-6-21-17(9-13)23-8-7-20-12-23/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJPHIGSGFSVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC(=NC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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